5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one
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Overview
Description
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound that contains a thiadiazole ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with thiosemicarbazide in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired thiadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The nitro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiadiazole ring can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium phenoxide or lithium thiophenolate in solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are typical for reducing the nitro group.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Major Products Formed
Scientific Research Applications
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in optoelectronic devices.
Biological Studies: It is used in studies involving enzyme inhibition and as a probe for understanding biochemical pathways.
Industrial Chemistry: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Nitrophenyl)-2,8-dithioxo-5,7,8,9-tetrahydro-2H-pyrano[2,3-d:6,5-d’]dipyrimidine-4,6(1H,3H)-dione
- 4-Nitrophenyl chloroformate derivatives
- Triazole-pyrimidine hybrids
Uniqueness
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one is unique due to its thiadiazole ring structure, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in optoelectronic devices and as a biochemical probe.
Biological Activity
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in anticancer and antimicrobial therapies. The following sections provide a comprehensive overview of the biological activities associated with this compound, supported by research findings and data tables.
The synthesis of this compound typically involves the reaction of 4-(4-nitrophenyl)thiosemicarbazide with carbon disulfide under alkaline conditions. The resulting thiadiazole derivatives have been characterized using various spectroscopic methods including IR and NMR spectroscopy .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- Human colon carcinoma (HTC-116)
- Hepatocellular carcinoma (HepG-2)
The compound showed an IC50 value indicating its effectiveness in inhibiting cancer cell proliferation. Comparative studies revealed that it outperformed several known anticancer agents in vitro .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. The presence of the nitrophenyl group enhances its interaction with microbial targets.
- Pathogens Tested :
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The results indicated that the compound possesses moderate to high antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has been associated with several other pharmacological activities:
- Anti-inflammatory : Demonstrated ability to reduce inflammation markers in vitro.
- Anticonvulsant : Showed protective effects in seizure models with significant efficacy at specific dosages .
- Antioxidant : Exhibited free radical scavenging activity, contributing to its potential neuroprotective effects .
Case Studies
Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:
- Study on Anticancer Properties : A recent study synthesized various thiadiazole derivatives and evaluated their antiproliferative activity against cancer cell lines. The derivatives containing the nitrophenyl group showed enhanced cytotoxicity compared to those without it .
- Antimicrobial Evaluation : In a comparative study against common pathogens, the compound displayed a broad spectrum of activity, particularly against Gram-positive bacteria .
Properties
CAS No. |
97051-26-8 |
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Molecular Formula |
C8H5N3O3S |
Molecular Weight |
223.21 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-3H-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C8H5N3O3S/c12-8-10-9-7(15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,10,12) |
InChI Key |
CZNNPSZYRVSOLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)S2)[N+](=O)[O-] |
Origin of Product |
United States |
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